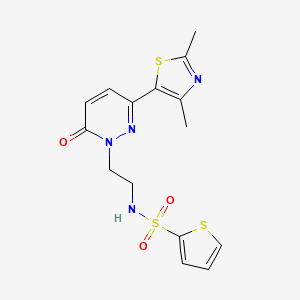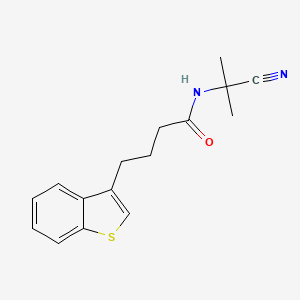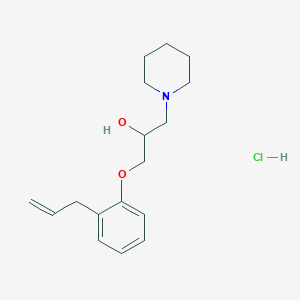
5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide" is a complex chemical entity often studied for its potential applications in various scientific fields. This compound features a unique structure combining a bromine atom, a nicotinamide backbone, a cyclopropyl group, a furan ring, and a dihydro-triazole moiety, contributing to its distinct chemical behavior and potential versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide typically involves multiple steps, often starting with the preparation of intermediate compounds.
Initial Bromination: The process may begin with the bromination of a nicotinamide precursor.
Formation of the Dihydro-Triazole Ring: Through a cyclization reaction involving ethyl groups and hydrazides, the dihydro-triazole ring is formed.
Attachment of Furan and Cyclopropyl Groups: Introduction of the furan ring and the cyclopropyl group could involve specific coupling reactions.
Final Coupling and Purification: The final step would involve coupling these intermediates under controlled conditions to obtain the target compound, followed by purification steps like recrystallization or chromatography.
Industrial Production Methods
Industrial-scale production of this compound would require optimized protocols to ensure high yield and purity, likely involving automated reactors and stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical in monitoring the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions, such as hydrogenation, may target specific functional groups within the compound.
Substitution: Halogen (bromine) atoms in the structure facilitate substitution reactions, potentially forming derivatives with altered properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), palladium on carbon (Pd/C) for hydrogenation
Solvents: Various organic solvents like dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)
Major Products
The major products from these reactions depend on the specific conditions but could include oxidized or reduced forms of the original compound, or substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biological research explores its interactions with enzymes and receptors, providing insight into its potential as a biochemical tool or drug candidate.
Medicine
In medicine, this compound is being investigated for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrial applications might include its use in the synthesis of advanced materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to fit into specific binding sites, modulating the activity of these biological molecules. Pathways affected may include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(2-(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide: Similar, but lacks the furan ring.
5-chloro-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide: Similar, but with chlorine instead of bromine.
Uniqueness
The presence of both the furan ring and the bromine atom in its structure distinguishes 5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide from other compounds, potentially offering unique biochemical properties and reactivity.
This complex structure, combined with its versatile reactivity, makes it a valuable compound for various fields of scientific research and industrial application.
Properties
IUPAC Name |
5-bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O3/c18-12-8-11(9-19-10-12)16(24)20-5-6-22-17(25)23(13-3-4-13)15(21-22)14-2-1-7-26-14/h1-2,7-10,13H,3-6H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWTZZQDKBUIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=CN=C3)Br)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (E)-4-(2-ethylspiro[7,8-dihydro-5H-quinazoline-6,4'-piperidine]-1'-yl)-4-oxobut-2-enoate](/img/structure/B2694525.png)
![N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2694526.png)
![11-[4-(trifluoromethoxy)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2694527.png)

![4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B2694530.png)
![Octahydropyrido[2,1-c]thiomorpholin-9-amine](/img/structure/B2694535.png)
![2-(2-(Diethylamino)ethyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2694536.png)

![N-[2-(1-Acetylpiperidin-4-yl)ethyl]but-2-ynamide](/img/structure/B2694540.png)
![3-[(4-Fluorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2694541.png)

![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/new.no-structure.jpg)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2694545.png)
